2-Isocyanatoethyl methacrylate

Descripción

Significance of Bifunctional Monomers in Polymer Science

In polymer science, monomers are the fundamental building blocks that link together to form large molecular structures known as polymers. britannica.com The functionality of a monomer—defined as the number of bonding sites it possesses—is a critical determinant of the final polymer's structure and properties. aits-tpt.edu.in Bifunctional monomers, which have two reactive sites, are particularly important as they can form chemical bonds with at least two other monomer molecules. britannica.com

This dual reactivity is essential for creating a variety of polymer architectures. fiveable.me When bifunctional monomers link together, they typically form long, linear polymer chains. britannica.comaits-tpt.edu.in This process, known as step-growth polymerization, involves a stepwise reaction between the functional groups of the monomers. fiveable.me Common examples of bifunctional monomers include diols, diamines, and dicarboxylic acids, which react to form polyesters, polyamides, and polyurethanes, respectively. fiveable.me Furthermore, by carefully selecting bifunctional monomers, it is possible to create cross-linked networks, which result in materials that are often hard and rigid. aits-tpt.edu.inbyjus.com The ability to form both linear chains and cross-linked structures makes bifunctional monomers indispensable for designing polymers with tailored mechanical and chemical properties. fiveable.me

Overview of 2-IEM as a Versatile Chemical Building Block

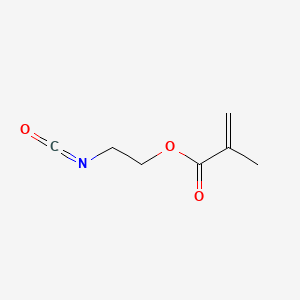

2-Isocyanatoethyl methacrylate (B99206) (2-IEM) is a prime example of a versatile bifunctional monomer. smolecule.com Its structure contains two distinct and highly reactive functional groups: an isocyanate group (-NCO) and a methacrylate group (H₂C=C(CH₃)CO₂-). varsal.com This dual functionality allows 2-IEM to participate in different types of chemical reactions, making it a valuable building block in polymer chemistry. biosynth.com

The isocyanate group is highly electrophilic and readily reacts with nucleophiles, particularly compounds containing active hydrogen atoms like alcohols and amines, to form stable urethane (B1682113) and urea (B33335) linkages, respectively. varsal.com This reactivity makes 2-IEM an effective coupling agent or cross-linker. smolecule.comvarsal.com Simultaneously, the methacrylate group, with its carbon-carbon double bond, can undergo free-radical polymerization, allowing it to copolymerize with a wide range of other vinyl monomers. varsal.com This orthogonal reactivity enables the synthesis of polymers with pendant isocyanate groups or the incorporation of urethane linkages into an acrylic polymer backbone. The vinyl reactivity of 2-IEM is comparable to that of methyl methacrylate (MMA). varsal.com

Below is a table summarizing the key chemical and physical properties of 2-IEM.

| Property | Value |

| Molecular Formula | C₇H₉NO₃ biosynth.com |

| Molecular Weight | 155.15 g/mol biosynth.comsigmaaldrich.com |

| Appearance | Colorless to slightly yellow liquid smolecule.comvarsal.com |

| Melting Point | -45 °C varsal.combiosynth.com |

| Boiling Point | 211 °C varsal.comsigmaaldrich.com |

| Density | 1.098 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.45 sigmaaldrich.com |

| Solubility | Miscible in aprotic solvents like acetone (B3395972) and toluene (B28343) varsal.com |

This table presents interactive data. Columns can be sorted by clicking on the headers.

Historical Context of 2-IEM in Scientific Investigations

The development of bifunctional monomers combining isocyanate and acrylate (B77674) functionalities marked a significant advance in polymer chemistry. It emerged from the convergence of isocyanate chemistry and research into acrylate polymerization. While specific details on the first synthesis of 2-IEM are not extensively documented in readily available literature, the evolution of similar compounds suggests that early preparation methods were likely complex. For instance, the synthesis of the related compound 2-isocyanatoethyl acrylate involved multi-step processes under carefully controlled conditions. A key milestone in the application of isocyanate-functionalized monomers in advanced materials was the modification of cellulose (B213188) nanocrystals (CNCs) with isocyanates, first reported in 2008 using tolylene-2,4-diisocyanate. acs.org This paved the way for subsequent research, including the use of 2-IEM to functionalize CNCs, thereby enhancing their dispersibility in organic solvents and improving the mechanical properties of the resulting polymer composites. researchgate.net

Emerging Research Trends and Future Outlook for 2-IEM Applications

The unique properties of 2-IEM continue to drive its application in cutting-edge research and development, with a promising future in several high-growth markets. The global market for 2-isocyanatoethyl methacrylate is projected to expand significantly, with a compound annual growth rate (CAGR) of 11.6% forecasted between 2024 and 2030. lucintel.com This growth is propelled by increasing demand from the medical, electronics, automotive, and aerospace industries. lucintel.com

Emerging trends highlight the use of 2-IEM in creating advanced materials with superior performance characteristics. lucintel.com Key application areas include:

Medical Materials: 2-IEM is used to enhance the adhesion of dental materials and in the preparation of bioprosthetic heart valves for transcatheter aortic valve replacement. sigmaaldrich.com The medical material sector is expected to see the highest growth in 2-IEM application. lucintel.com

Coatings and Adhesives: It serves as a latent cross-linker in adhesive resins and coatings. sigmaaldrich.com Formulations with 2-IEM can improve the performance of protective coatings, particularly for industrial and automotive uses. varsal.comlucintel.com

Composite Materials: There is growing interest in using 2-IEM to produce composite materials with excellent mechanical properties. lucintel.com Research has shown that modifying cellulose nanocrystals (CNCs) with 2-IEM significantly improves their dispersion in polymer matrices and enhances the tensile strength of the final composite. researchgate.net

Electronics: 2-IEM is utilized as an additive in electrolytes for applications like batteries, where it can improve properties such as viscosity, conductivity, and stability. sigmaaldrich.com

The following table details some of the recent research findings for 2-IEM applications.

| Application Area | Research Finding |

| Polymer Composites | Functionalization of Cellulose Nanocrystals (CNCs) with 2-IEM enhanced their dispersibility in organic solvents. Composites with poly(methyl methacrylate) showed a 104% increase in tensile strength at 2 wt% CNC loading compared to the neat polymer. researchgate.net |

| Dental Materials | Studies indicate that 2-IEM can improve the bonding strength between dental restorations and dentin, which is critical for long-term durability. |

| UV-Curable Coatings | 2-IEM is used as a reactive monomer in the synthesis of poly(methyl urethane) acrylate oligomers for UV-curable coatings. sigmaaldrich.com |

| Biomedical Engineering | Used to conjugate methacrylate groups to the terminal amine of peptides, enabling the creation of peptide-functionalized synthetic hydrogel microarrays for tissue engineering applications. researchgate.net |

This table presents interactive data. Columns can be sorted by clicking on the headers.

Future prospects also point towards more sustainable production practices, with a trend toward developing bio-based alternatives to traditional feedstocks for IEM production to meet demands for more eco-friendly products. lucintel.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-isocyanatoethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQRWNWVPQDTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88007-27-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88007-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6051986 | |

| Record name | 2-Isocyanatoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacryloyloxyethyl isocyanate is a liquid. (EPA, 1998), Colorless liquid with a peppery odor; [CHEMINFO] | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacryloyloxyethyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30674-80-7 | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isocyanatoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30674-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacryloyloxyethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030674807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isocyanatoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isocyanatoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOCYANATOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/828DBI7X91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Reaction Kinetics of 2 Isocyanatoethyl Methacrylate

Conventional Synthesis Pathways of 2-IEM

Traditional synthesis methods for 2-Isocyanatoethyl Methacrylate (B99206) have been well-established, often involving multi-step processes that prioritize yield and purity through carefully controlled reaction conditions. These pathways typically begin with common methacrylic acid derivatives and proceed through isocyanation.

Reaction of Methacrylic Acid Derivatives with Isocyanates

A primary conventional route involves the reaction of a methacrylic acid derivative with an isocyanate-containing molecule. For instance, 2-IEM can be synthesized through the reaction of methacrylic acid with 2-isocyanatoethanol. This esterification reaction is typically performed in the presence of a catalyst to drive the process. The bifunctional nature of 2-IEM, possessing both a reactive isocyanate group and a polymerizable methacrylate group, makes it a crucial monomer and cross-linking agent in polymer chemistry. smolecule.comontosight.ai

Another established method utilizes the reaction of 2-isopropenyl-2-oxazoline (B30960) with phosgene (B1210022). prepchem.com This process, while effective, involves the highly toxic reagent phosgene, which has prompted research into safer, alternative synthesis routes.

Formation of Intermediate Compounds (e.g., 2-(1H-imidazole-1-carboxamido)ethyl methacrylate)

To circumvent the direct use of highly hazardous materials or to achieve higher purity, some conventional methods proceed via the formation of stable intermediate compounds. A notable example is the synthesis involving 2-(1H-imidazole-1-carboxamido)ethyl methacrylate. smolecule.comchemicalbook.com This intermediate is formed from the reaction of 2-(2-Methyl-acryloyloxy)-ethyl-ammonium tosylate with 1,1'-Carbonyldiimidazole (CDI). chemicalbook.com The imidazole (B134444) group acts as a protecting or activating group that is later removed to generate the isocyanate functionality.

The synthesis of this intermediate proceeds by suspending CDI and a polymerization inhibitor like phenothiazine (B1677639) in a solvent such as ethyl acetate (B1210297). chemicalbook.com The 2-(2-Methyl-acryloyloxy)-ethyl-ammonium tosylate is then added, leading to the formation of a suspension containing the desired intermediate, 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester. chemicalbook.com

Isocyanation Step and Reaction Conditions

The final step in these conventional pathways is the conversion of the intermediate to 2-IEM. In the phosgene route, a solution of 2-isopropenyl-2-oxazoline is reacted simultaneously with phosgene and sodium hydroxide (B78521) at low temperatures (0°C to 16°C). prepchem.com The resulting organic layer is then dried and purified via vacuum distillation to yield 2-IEM. prepchem.com

In the pathway involving the imidazole-based intermediate, the isocyanation is achieved by reacting the 2-(1H-imidazole-1-carboxamido)ethyl methacrylate with an acid, such as toluene-4-sulfonic acid, in a solvent like toluene (B28343). smolecule.comchemicalbook.com The mixture is heated, causing the imidazole group to leave and form the isocyanate. The final product is then isolated through filtration and vacuum distillation. chemicalbook.com This method can produce high-purity 2-IEM with very low residual chlorine content. chemicalbook.com

Below is a table summarizing the reaction conditions for a conventional phosgene-based synthesis:

| Parameter | Value | Reference |

| Reactants | 2-isopropenyl-2-oxazoline, Phosgene, Sodium Hydroxide | prepchem.com |

| Solvent | Methylene Chloride, Water | prepchem.com |

| Temperature | 0°C to 16°C | prepchem.com |

| Purification | Vacuum Distillation at 46°-47°C / 0.4 mm Hg | prepchem.com |

| Yield | 78% to 84.7% | prepchem.com |

Advanced Synthesis Routes for Enhanced Efficiency and Purity

Recent developments in the synthesis of 2-IEM have focused on creating more efficient, cost-effective, and safer manufacturing processes. These advanced routes include the development of novel catalysts and the exploration of non-phosgene pathways.

Catalytic Process Developments for Increased Yields

New synthesis methods are being developed to improve efficiency and lower production costs for 2-IEM. researchandmarkets.comlucintel.com A key area of focus is the use of catalysts to increase reaction yields and reduce waste. researchandmarkets.comlucintel.com For example, in the synthesis of polyurethane acrylate (B77674) oligomers using 2-IEM, catalysts like dibutyltin (B87310) dilaurate are employed. researchgate.netresearchgate.net These catalytic processes not only enhance yield but also enable the production of high-performance grades of 2-IEM with specific properties like high thermal resistance, which are in demand in the aerospace and automotive industries. researchandmarkets.com The optimization of catalytic systems is a continuous effort, aiming to make the production of 2-IEM more sustainable and economically competitive. researchandmarkets.com

Non-Phosgene Synthesis Approaches and their Commercial Viability

The significant hazards associated with phosgene have driven extensive research into non-phosgene synthesis routes for isocyanates. google.com One of the most explored non-phosgene methods involves the thermal decomposition (pyrolysis) of carbamate (B1207046) intermediates. google.com

A specific non-phosgene route to 2-IEM involves the use of 1,1'-Carbonyldiimidazole (CDI) to create the intermediate 2-(1H-imidazole-1-carboxamido)ethyl methacrylate, which is then converted to 2-IEM. chemicalbook.com This method successfully avoids phosgene and can yield a high-purity product. chemicalbook.com Another potential non-phosgene pathway involves reacting an organic formamide (B127407) with a diorganocarbonate and then thermolyzing the resulting product. google.com

Despite these developments, the commercial viability of many non-phosgene routes remains a challenge. google.com Key obstacles include:

Cost: Non-phosgene reagents, such as carbonyldiimidazole, can be significantly more expensive, potentially increasing production costs.

Scalability: Many non-phosgene processes are based on batch processing, which can be difficult to scale up for large-volume industrial production.

The following table outlines the reaction steps for a non-phosgene synthesis of 2-IEM:

| Step | Description | Reagents | Temperature | Reference |

| 1 | Formation of Intermediate | 2-(2-Methyl-acryloyloxy)-ethyl-ammonium; tosylate, 1,1'-Carbonyldiimidazole (CDI), Phenothiazine | ~23°C to 30°C | chemicalbook.com |

| 2 | Isocyanation | 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester, Toluene-4-sulfonic acid | 80°C | smolecule.comchemicalbook.com |

| 3 | Purification | Vacuum Distillation | ~43°C at ~1 mbar | chemicalbook.com |

Minimization and Management of By-products (e.g., 2-acryloyloxyethyl acrylate)

The synthesis of high-purity 2-Isocyanatoethyl methacrylate (2-IEM) necessitates careful control over reaction conditions and effective purification strategies to minimize the formation of by-products. A significant challenge during synthesis and storage is the potential for unintended polymerization of the methacrylate group. To counteract this, inhibitors are frequently added. For instance, in a synthesis route involving the phosgenation of an acrylate ester intermediate, inhibitors such as phenothiazine and 2,6-bis-t-butylhydroxytoluene are added to prevent radical-induced polymerization during the purification stages.

The choice of synthesis route also plays a critical role in the by-product profile. One method involves the reaction of 2-(1H-imidazole-1-carboxamido)ethyl methacrylate with toluene-4-sulfonic acid. chemicalbook.com This process is designed to yield a product with a high purity of 98% and a very low residual chlorine content of 3 ppm, indicating effective minimization of chlorinated by-products. chemicalbook.com The procedure involves precise temperature control, staged addition of reagents, and purification by vacuum fractionation to separate the desired 2-IEM from reactants and by-products. chemicalbook.com

General strategies for minimizing by-products in isocyanate production include:

Process Control: Maintaining optimal temperature and pressure, as well as controlled addition of reactants, can prevent side reactions. In one documented synthesis, the temperature of the reaction mixture was carefully kept below 30°C during the addition of a tosylate salt to a toluene solution. chemicalbook.com

Purification: Techniques like filtration and vacuum distillation are crucial for removing solid impurities, unreacted starting materials, and by-products. chemicalbook.com

Inhibitor Addition: As mentioned, stabilizers are essential to prevent premature polymerization of the methacrylate moiety, which would otherwise become a significant polymeric by-product. sigmaaldrich.com

The chemical industry is continuously developing improved synthesis methods for 2-IEM that focus on greater efficiency and reduced waste generation. lucintel.com Advances in catalytic processes aim to increase yields and minimize the formation of undesirable substances, aligning with sustainability initiatives that emphasize waste minimization. lucintel.com

Kinetic and Mechanistic Studies of 2-IEM Reactions

2-IEM is a bifunctional molecule, featuring both a highly reactive isocyanate group and a polymerizable methacrylate group. varsal.comresonac.com This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile monomer in polymer chemistry. varsal.comontosight.ai

Reaction with Hydroxyl Groups for Urethane (B1682113) Linkage Formation

The isocyanate group of 2-IEM readily reacts with compounds containing hydroxyl (-OH) groups to form stable urethane linkages. wikipedia.orgacs.orgresearchgate.netessentialchemicalindustry.org This addition reaction is a cornerstone of polyurethane chemistry and is widely used to functionalize polymers and surfaces. essentialchemicalindustry.org The reaction proceeds via a nucleophilic attack from the hydroxyl's oxygen atom on the electrophilic carbon of the isocyanate group. poliuretanos.net

This reaction has been extensively used to graft methacrylate functionalities onto various substrates. For example, 2-IEM has been successfully reacted with the surface hydroxyl groups of cellulose (B213188) nanocrystals (CNCs) and cellulose acetate. acs.orgmdpi.comusda.gov These reactions are typically conducted in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or toluene and are often catalyzed to increase the reaction rate. acs.orgbeilstein-journals.org Dibutyltin dilaurate (DBTDL) is a commonly used catalyst for this purpose. acs.orgmdpi.com The progress of the reaction can be monitored using Fourier Transform Infrared (FTIR) spectroscopy, which shows the disappearance of the characteristic isocyanate peak (around 2260-2270 cm⁻¹) and the appearance of new peaks corresponding to the formed urethane bond. acs.orgusda.govbeilstein-journals.org

The mechanism of non-catalyzed urethane formation can occur in one or two steps. nih.govresearchgate.net One-step mechanisms involve the direct addition of the alcohol's hydroxyl group to the C=N bond of the isocyanate, proceeding through either a four-membered ring or a zwitterionic transition state. nih.gov Two-step mechanisms propose an initial addition to the C=O bond to form an isourethane intermediate, which then isomerizes to the stable urethane. nih.govresearchgate.net Auto-catalytic mechanisms, where additional alcohol molecules act as catalysts to facilitate proton transport via six- or eight-membered ring transition states, have also been proposed. nih.gov

Table 1: Examples of Urethane Formation Reactions with 2-IEM

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| Cellulose Nanocrystals | DBTDL | DMSO | 60 | 2 | acs.org |

| Cellulose Acetate | DBTDL | THF (anhydrous) | - | - | mdpi.com |

| 1-Bromo-2-methylpropan-2-ol | DBTDL | Toluene | - | 24 | beilstein-journals.org |

| Hydroxy-functional Urethane Methacrylate | DBTL | Bulk | 100 | 0.5 | uni-freiburg.de |

Reaction with Amine Groups for Urea (B33335) Linkage Formation

The isocyanate group of 2-IEM reacts rapidly with primary and secondary amines to form urea linkages. wikipedia.orgnih.gov This reaction is generally faster and more exothermic than the corresponding reaction with alcohols. l-i.co.uk The fundamental mechanism involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate. nih.govrsc.org

The kinetics and reversibility of this reaction are significantly influenced by the structure, particularly the steric hindrance, of the amine. nih.gov While the reaction with simple amines is typically irreversible, studies using sterically bulky amines have demonstrated the formation of dynamic, reversible urea bonds. nih.gov For instance, the reaction between 2-IEM and the bulky secondary amine 2,2,6,6-tetramethylpiperidine (B32323) results in an equilibrium mixture of reactants and the urea product. nih.gov Kinetic studies of the exchange reaction between different urea and amine species showed that equilibrium was reached in about 20 hours at 37°C, with a calculated dissociation rate of 0.21 h⁻¹. nih.gov

This reaction is a key method for synthesizing novel monomers and polymers containing urea functionalities, which can introduce specific properties like hydrogen bonding capabilities. researchgate.netrsc.orgresearchgate.net For example, monomers with both urea and norbornene motifs have been synthesized by reacting 2-IEM with various diamines. rsc.org

Table 2: Examples of Urea Formation Reactions with 2-IEM

| Amine Reactant | Solvent | Conditions | Product Application | Reference |

|---|---|---|---|---|

| 1,4-diaminobutane | CH₃CN / CH₂Cl₂ | Ice-water bath, then room temp for 2h | Synthesis of symmetrical urea-functional monomer | rsc.org |

| 2,2,6,6-Tetramethylpiperidine | CDCl₃ | 37°C | Study of dynamic urea bond exchange | nih.gov |

| 3-amino-9-ethylcarbazole | - | - | Synthesis of a fluorescent ureido-ethyl methacrylate monomer | researchgate.net |

| α-Aminocaprolactam | - | - | Synthesis of hydrogen bond-forming monomers | researchgate.net |

Reactivity of Isocyanate Group with Nucleophiles

The isocyanate functional group (R−N=C=O) in 2-IEM is a potent electrophile, making it reactive toward a variety of nucleophiles. wikipedia.orgpoliuretanos.net This reactivity is driven by the electrophilic nature of the central carbon atom, which is bonded to two highly electronegative atoms (nitrogen and oxygen). varsal.com

The primary reactions of the isocyanate group are with nucleophiles containing active hydrogen atoms. varsal.compoliuretanos.net

Alcohols (R'-OH): As detailed in section 2.3.1, the reaction with alcohols yields urethane linkages. wikipedia.org This is one of the most common and industrially significant reactions of isocyanates, forming the basis of polyurethane polymers. essentialchemicalindustry.org

Amines (R'-NH₂): As covered in section 2.3.2, amines react to form urea linkages. wikipedia.org This reaction is typically very fast. nih.gov

Water (H₂O): Isocyanates react with water in a multi-step process. The initial reaction forms an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgscbt.com The newly formed amine is nucleophilic and can react with another isocyanate molecule to form a stable, disubstituted urea linkage. wikipedia.orgresearchgate.net This reaction is important in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. scbt.com

The reactivity of the isocyanate group is influenced by the electronic nature of its substituent 'R' group. poliuretanos.net Electron-withdrawing groups enhance the electrophilicity of the carbon atom, increasing reactivity, whereas electron-donating groups reduce it. poliuretanos.net Consequently, aromatic isocyanates are generally more reactive than aliphatic isocyanates like the one in 2-IEM. poliuretanos.net

Photopolymerization Kinetics of 2-IEM and its Derivatives

The methacrylate group within 2-IEM allows it to undergo free-radical photopolymerization upon exposure to ultraviolet (UV) light, typically in the presence of a photoinitiator. mdpi.comresearchgate.netresearchgate.net This process enables the rapid curing of 2-IEM-containing formulations from a liquid state into a solid, crosslinked polymer network. researchgate.netresearchgate.net

The kinetics of photopolymerization can be effectively monitored in real-time using methods like FTIR spectroscopy. mdpi.com By tracking the decrease in the absorption band intensity of the methacrylate C=C double bond (typically around 1640 cm⁻¹), the rate of polymerization and the final degree of conversion can be determined as a function of irradiation time. acs.orgmdpi.com

Kinetic studies have been performed on various systems containing 2-IEM and its derivatives.

2-IEM Derivatives: In a study on cellulose acetate functionalized with 2-IEM, the photopolymerization behavior was evaluated by recording FTIR spectra at different UV irradiation intervals (from 2 to 300 seconds). mdpi.com Similarly, macromonomers created by reacting polycaprolactone (B3415563) (PCL) with 2-IEM can be effectively crosslinked by UV irradiation. researchgate.netnih.gov Resins containing PCL-methacrylate have been shown to achieve nearly complete conversion of double bonds within just 10 seconds of UV exposure. rsc.org

Homopolymerization and Copolymerization: The kinetics of the homopolymerization of 2-IEM have been investigated, yielding a characteristic polymerizability constant (kₚ²/kₜₑ) of 128 × 10⁻³ L mol⁻¹ s⁻¹, where kₚ is the propagation constant and kₜₑ is the termination constant. researchgate.net Its copolymerization with methyl methacrylate (MMA) has also been studied, determining the reactivity ratios for both monomers. researchgate.net

The rapid curing kinetics make 2-IEM a valuable component in UV-curable coatings, adhesives, and inks. sigmaaldrich.comresearchgate.net

Influence of Photoinitiators and UV Irradiation Parameters

The efficiency and kinetics of the photopolymerization of 2-IEM are critically dependent on the choice of photoinitiator and the parameters of the UV irradiation source. mdpi.com

Photoinitiators: A photoinitiator is a compound that absorbs UV light and generates reactive species (free radicals) to initiate polymerization. mdpi.com

Type and Concentration: Photoinitiators are broadly classified into Type I (photo-cleavage) and Type II (hydrogen abstraction) systems. bham.ac.uk The type and concentration of the photoinitiator significantly affect the polymerization rate and the final conversion of the methacrylate groups. nih.govresearchgate.net For example, studies on dental resins have shown that Type I photoinitiators like BAPO can lead to a higher degree of conversion compared to binary Type II systems. bham.ac.uk Increasing the photoinitiator concentration generally increases the cure speed, but an excessive amount can sometimes negatively impact the properties of the final cured material. nih.govresearchgate.net Commercially available photoinitiators like Irgacure 819 and Omnirad 819 are Type I initiators used in formulations with 2-IEM derivatives. mdpi.comnih.gov

Migration: A key consideration in modern applications is the potential for unreacted photoinitiator to migrate out of the cured polymer. To address this, polymerizable photoinitiators have been developed, which contain a reactive group (like a methacrylate) that allows them to be covalently bonded into the polymer network, significantly reducing leachability. mdpi.com

UV Irradiation Parameters:

Light Intensity: The intensity of the UV light (irradiance, often measured in mW/cm²) has a strong influence on the reaction. uvebtech.com Generally, higher light intensity leads to a faster polymerization rate and a higher degree of conversion. nih.govuvebtech.com However, very high intensities can cause extremely rapid surface curing, which may prevent sufficient light penetration to cure the underlying material, an effect known as surface vitrification. uvebtech.com

Wavelength: The spectral output of the UV lamp must overlap with the absorption spectrum of the photoinitiator to ensure efficient generation of free radicals. bham.ac.uk Modern curing systems often use light-emitting diodes (LEDs) with specific wavelengths (e.g., 365 nm, 405 nm) that are matched to specific photoinitiators. mdpi.comuvebtech.com

Exposure Time: The duration of UV exposure directly correlates with the total energy delivered to the system and, consequently, the extent of polymerization. mdpi.com Kinetic studies often measure conversion as a function of irradiation time to characterize the curing profile. mdpi.com

Table 3: Factors Influencing Photopolymerization of Methacrylates

| Parameter | Influence | Key Findings/Observations | References |

|---|---|---|---|

| Photoinitiator Type | Affects polymerization rate and final conversion. | Type I (e.g., BAPO) can yield higher conversion than Type II (e.g., Camphorquinone) systems. | bham.ac.uk |

| Photoinitiator Conc. | Affects polymerization kinetics and final properties. | Increasing concentration can increase the reaction rate but may decrease the gloss of cured films. | nih.govresearchgate.net |

| UV Light Intensity | Higher intensity generally increases polymerization rate and conversion. | High intensity can lead to increased monomer mobility due to heating. Can also cause surface vitrification. | nih.govuvebtech.com |

| Oxygen Presence | Oxygen inhibits free-radical polymerization, especially at the surface. | Curing in an inert atmosphere (e.g., argon) can lead to higher conversion compared to curing in air. | nih.gov |

| Wavelength | Must match the absorption spectrum of the photoinitiator for efficient curing. | The closer the wavelength to the visible range, the deeper the light can penetrate. | uvebtech.com |

Polymerization and Copolymerization Studies Involving 2 Isocyanatoethyl Methacrylate

Homopolymerization of 2-IEM

The homopolymerization of 2-isocyanatoethyl methacrylate (B99206) results in a polymer with reactive isocyanate functionalities along its chain, offering a versatile platform for further chemical reactions.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize polymers containing 2-isocyanatoethyl methacrylate (2-IEM). These methods allow for the creation of polymers with well-defined architectures and molecular weights.

One approach involves the direct RAFT copolymerization of this compound (ICEMA) with other monomers, such as methyl methacrylate (MMA). This method facilitates the incorporation of the isocyanate-bearing monomer into the polymer chain in a controlled manner. Studies have shown that in such copolymerizations, ICEMA is incorporated into the polymer at a faster rate than some other isocyanate-containing monomers like dimethyl meta-isopropenyl benzyl (B1604629) isocyanate (TMI). The unhindered isocyanate group of ICEMA in the resulting copolymer remains highly reactive. researchgate.net

An alternative strategy addresses the high reactivity of the isocyanate group, which can complicate direct controlled polymerization. This method involves the RAFT polymerization of a "protected" monomer, such as 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA). After synthesizing a well-defined polymer via RAFT, the tert-butoxycarbonyloxy (BOC) protecting groups are removed through an acid-catalyzed deprotection step. This process yields a polymer with pendant hydroxyl groups. These hydroxyl-containing polymers are then reacted with this compound to introduce the desired isocyanate functionality in a post-polymerization modification step. researchgate.net

The homopolymer of 2-IEM, known as Poly(this compound), is a synthetic polymer characterized by the presence of reactive isocyanate functional groups in its structure. ruixibiotech.com The synthesis of this homopolymer has been described in studies focusing on its physicochemical properties. For instance, the homopolymerization of isocyanatoethyl methacrylate (IEM) can be carried out in a solvent like acetonitrile, using an initiator such as 2,2′-azobisisobutyronitrile. The resulting Poly(this compound) has been characterized to determine its thermal properties, with its glass-transition temperature found to be 47 °C.

Below is a table summarizing the properties of Poly(this compound).

| Property | Value |

| Monomer | This compound (2-IEM) |

| Resulting Polymer | Poly(this compound) |

| Glass Transition Temperature (Tg) | 47 °C |

Copolymerization of 2-IEM with Diverse Monomers

The copolymerization of 2-IEM with various other monomers is a common strategy to tailor the properties of the final polymer material, combining the reactivity of the isocyanate group with the characteristics of the comonomer.

Methyl methacrylate (MMA) is a frequently used comonomer with 2-IEM. The copolymerization can be achieved through different methods, including conventional free radical polymerization and controlled radical polymerization techniques like RAFT.

In free radical copolymerization, the reactivity ratios of the two monomers are crucial for understanding the resulting copolymer composition. For the IEM and MMA pair, the reactivity ratios have been determined, providing insight into how the monomers incorporate into the polymer chain. These ratios were found to be 0.88 for IEM and 1.20 for MMA.

A study on the RAFT copolymerization of this compound (ICEMA) and methyl methacrylate (MMA) demonstrated that this controlled process preserves the reactivity of the isocyanate functionality. This allows for subsequent "click" reactions, where molecules with hydroxyl groups can be attached to the polymer backbone. researchgate.net

The following table presents the reactivity ratios for the copolymerization of 2-IEM and MMA.

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

| This compound (IEM) | Methyl Methacrylate (MMA) | 0.88 | 1.20 |

The incorporation of 2-IEM into a polymer matrix, such as poly(methyl methacrylate) (PMMA), can significantly influence the material's properties. The pendant isocyanate groups introduce reactivity, which can be harnessed for cross-linking or further functionalization, thereby affecting the thermal and mechanical characteristics of the polymer.

Thermogravimetric analysis of IEM/MMA copolymers has shown that the degradation mechanism of these copolymers is initiated at the isocyanate group. This indicates that the presence of the 2-IEM monomeric units has a distinct effect on the thermal stability of the resulting copolymer.

Furthermore, 2-IEM can be used to functionalize nanoparticles, which are then copolymerized with MMA to create nanocomposites with enhanced mechanical properties. For example, cellulose (B213188) nanocrystals (CNCs) can be chemically modified with 2-IEM, introducing polymerizable acryloyl functional groups on their surface. When these modified CNCs are copolymerized with methyl methacrylate, the resulting composite exhibits improved dispersion of the nanocrystals and a notable increase in tensile strength. researchgate.netacs.org In one study, a composite with 2 wt% of modified CNCs showed a 104% increase in tensile strength compared to neat PMMA. researchgate.netacs.org

The table below summarizes the effect of modified CNCs on the tensile strength of PMMA.

| Material | Tensile Strength (MPa) |

| Neat PMMA | 28.7 |

| mCNC/PMMA (2 wt%) | 58.6 |

The bifunctional nature of 2-IEM makes it a valuable component in the fabrication of nanocomposite films. It can act as a linker between an inorganic nanoparticle and a polymer matrix, leading to transparent films with well-dispersed nanoparticles and unique properties.

One method for preparing such films involves first modifying the surface of nanoparticles with a polymerizable group using 2-IEM. For instance, mercaptoethanol-capped zinc sulfide (B99878) (ZnS) quantum dots can be chemically grafted with this compound. This process attaches a polymerizable methacrylate group to the surface of the ZnS nanoparticles. These functionalized nanoparticles are then copolymerized with MMA via bulk thermo-curing. This approach allows for the fabrication of transparent nanocomposite films with a very high loading of ZnS nanoparticles (up to 41 wt%). The covalent bonding prevents the aggregation of the nanoparticles during polymerization, which is crucial for maintaining the optical transparency of the film. mdpi.com

Another example is the creation of PMMA/cellulose nanocrystal (CNC) nanocomposites. In this process, the hydroxyl groups on the surface of CNCs are reacted with the isocyanate moiety of 2-IEM. This step grafts acrylic functional groups onto the CNCs. Subsequently, the modified CNCs are dispersed in a solvent, and MMA is added to polymerize in situ with the functionalized CNCs, forming a nanocomposite material. researchgate.netacs.org This method results in a composite with a more homogeneous dispersion of CNCs compared to composites made with unmodified CNCs. researchgate.net

Copolymerization with 2-Hydroxyethyl Methacrylate (HEMA)

The copolymerization of this compound (2-IEM) with 2-hydroxyethyl methacrylate (HEMA) is a significant area of research, particularly in the development of biomedical materials. HEMA is a versatile monomer known for its hydrophilicity and biocompatibility, making it a suitable candidate for creating materials like hydrogels for contact lenses and wound dressings. sinocurechem.comjamorin.com When copolymerized with 2-IEM, the resulting polymers gain reactive isocyanate groups that can be utilized for further cross-linking or functionalization.

The hydroxyl group in HEMA's structure provides a site for potential reactions, including esterification and cross-linking, which can enhance the adhesion and durability of the resulting copolymer resins. sinocurechem.com This reactivity, combined with the properties of 2-IEM, allows for the synthesis of copolymers with tailored characteristics. For instance, hydrogels formed from the copolymerization of custom cross-linkers with monomers like HEMA can exhibit tunable properties based on the ratio of the components. Research has demonstrated that such hydrogels can achieve a high Young's modulus and withstand significant compressive stress, making them suitable for various biomedical applications.

The ease of synthesis of poly(2-hydroxyethyl methacrylate) (PHEMA) through free-radical polymerization, often using initiators like azobisisobutyronitrile (AIBN), has made it a widely studied polymer in the biomedical field. nih.gov The incorporation of 2-IEM into HEMA-based polymers introduces isocyanate functionalities that can act as latent cross-linkers, further enhancing the mechanical properties and stability of the material.

Copolymerization with Poly(ethylene glycol) Methyl Ether Methacrylate (PEGMEMA)

This compound (2-IEM) can be copolymerized with poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) to create polymers with a combination of reactive functionalities and hydrophilic properties. PEGMEMA is a water-soluble monomer that is valued for its biocompatibility and low toxicity, making it a common choice in the development of biomedical materials such as hydrogels and drug delivery systems. nbinno.com

The copolymerization of PEGMEMA with other monomers allows for the production of polymers with specific, tailored properties. nbinno.com When 2-IEM is included in this copolymerization, the resulting polymer chains are equipped with pendant isocyanate groups. These groups are highly reactive and can be used for subsequent cross-linking reactions or for grafting other molecules onto the polymer backbone.

Research into the copolymerization of PEGMEMA with various monomers has explored different controlled polymerization techniques to achieve well-defined polymer architectures. researchgate.net For instance, the nitroxide-mediated polymerization (NMP) of PEGMEMA with a small amount of styrene (B11656) has been successfully carried out in water, demonstrating good control over the reaction and resulting in low dispersity. researchgate.net The introduction of 2-IEM into such systems would provide an additional level of functionality, allowing for the creation of complex and highly functional materials. The hydrophilic nature of PEGMEMA can also be leveraged to create amphiphilic block copolymers when combined with hydrophobic monomers, and the inclusion of 2-IEM would add a reactive component to these structures.

Copolymerization with Styrene

The copolymerization of this compound (2-IEM) with styrene is a method used to incorporate the reactive isocyanate group into polystyrene-based materials. Styrene is a widely used monomer that can be polymerized through various mechanisms, including free-radical and controlled radical polymerization techniques. cmu.edu By copolymerizing with 2-IEM, the resulting polystyrene chains are functionalized with pendant isocyanate groups that can be used for a variety of post-polymerization modifications.

The reactivity of the monomers plays a crucial role in the final composition and structure of the copolymer. In free-radical copolymerization, the relative reactivities of the monomers determine the sequence distribution along the polymer chain. For example, in the atom transfer radical polymerization (ATRP) of styrene and n-butyl acrylate (B77674), the monomer reactivity ratios were determined to be in the range of 0.68 to 0.82 for styrene and 0.22 to 0.26 for n-butyl acrylate. cmu.edu Similar studies would be necessary to determine the reactivity ratios for the 2-IEM and styrene system to predict the copolymer composition.

The presence of the isocyanate group from 2-IEM allows for further reactions, such as cross-linking, which can significantly alter the properties of the polystyrene. This can be advantageous in applications where enhanced mechanical strength, thermal stability, or chemical resistance is desired. The ability to control the polymerization process, for instance through controlled radical polymerization methods, would allow for the synthesis of well-defined copolymers with specific architectures and functionalities. nih.gov

Reactivity Ratios in Copolymerization Systems

Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of a growing polymer chain radical towards the different monomers present in the reaction mixture. fiveable.me These ratios, denoted as r1 and r2, are defined as the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer. fiveable.me For a copolymerization involving two monomers, M1 and M2, the reactivity ratios are given by:

r1 = k11 / k12

r2 = k22 / k21

Where k11 and k22 are the rate constants for homopropagation, and k12 and k21 are the rate constants for cross-propagation. fiveable.me

The values of the reactivity ratios determine the composition and microstructure of the resulting copolymer. fiveable.me Different scenarios can be distinguished based on the product of the reactivity ratios (r1r2):

| r1r2 Value | Copolymer Type | Description |

| r1r2 = 1 | Ideal (Random) | The two radicals show no preference for adding either monomer. fiveable.me |

| r1r2 < 1 | Alternating | Each radical prefers to react with the other monomer. fiveable.me |

| r1r2 > 1 | Block | Both radicals prefer to react with their own monomer, leading to block-like structures. fiveable.me |

The determination of reactivity ratios for copolymerization systems involving this compound (2-IEM) is essential for predicting and controlling the structure of the resulting copolymers. For example, in the copolymerization of methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA), the reactivity ratios were determined to be rMMA = 0.62 ± 0.04 and rHEMA = 2.03 ± 0.74. umons.ac.be These values indicate that the HEMA-terminated radical prefers to add HEMA, while the MMA-terminated radical has a slight preference for adding HEMA.

It is also important to note that the reaction medium can have a significant effect on the reactivity ratios, especially when polar monomers are involved. cmu.edu The nature of the solvent can influence the monomer reactivity and thus alter the copolymer composition.

Cross-linking Mechanisms and Network Formation

2-IEM as a Cross-linking Agent in Polymer Chemistry

This compound (2-IEM) is a valuable monomer in polymer chemistry due to its dual functionality. It possesses a methacrylate group that can readily participate in free-radical polymerization, and an isocyanate group that is highly reactive towards nucleophiles such as hydroxyl and amine groups. This dual reactivity allows 2-IEM to be used as a cross-linking agent to form polymer networks with enhanced mechanical strength, chemical resistance, and adhesion properties.

The isocyanate group can act as a latent cross-linker. This means that 2-IEM can be copolymerized with other monomers to form linear polymer chains with pendant isocyanate groups. These groups can then be reacted in a subsequent step to form cross-links between the polymer chains, leading to the formation of a three-dimensional network. This approach allows for better control over the cross-linking process and the final properties of the material.

The cross-linking reaction can be initiated by various stimuli, such as heat or the addition of a catalyst. The reaction of the isocyanate groups with diols or other polyols leads to the formation of polyurethane linkages, resulting in a cross-linked network. chemchart.com This type of cross-linking is utilized in a variety of applications, including coatings, adhesives, and resins. For example, 2-IEM is used in the synthesis of poly(methyl urethane) acrylate oligomers for UV-curable coatings.

Formation of Three-Dimensional Photocrosslinked Networks

The methacrylate group of this compound (2-IEM) allows for its participation in photopolymerization reactions, leading to the formation of three-dimensional photocrosslinked networks. Photopolymerization is a process where light, typically in the ultraviolet (UV) range, is used to initiate a polymerization reaction. This technique is widely used in applications such as coatings, adhesives, and 3D printing due to its rapid curing times and spatial and temporal control.

In the context of 2-IEM, it can be incorporated into a formulation with a photoinitiator and other monomers or oligomers. Upon exposure to light, the photoinitiator generates free radicals, which then initiate the polymerization of the methacrylate groups. If 2-IEM is used in conjunction with multifunctional monomers or if the pendant isocyanate groups have been previously reacted to form cross-linkable moieties, a highly cross-linked three-dimensional network can be formed.

This approach is particularly useful in the creation of advanced materials for tissue engineering and other biomedical applications. For example, photopolymerized hydrogels can be created that mimic the extracellular matrix and support cell growth. nih.gov The inclusion of 2-IEM in such systems could provide a means to further functionalize the hydrogel network after its initial formation, for instance, by attaching bioactive molecules through the reactive isocyanate group. The ability to form these networks under mild conditions is a significant advantage for applications involving sensitive biological components.

Control of Crosslinking Density and its Effects

The bifunctional nature of this compound (2-IEM), possessing both a reactive isocyanate group and a polymerizable methacrylate group, allows for precise control over the crosslinking density in polymer networks. The fundamental strategy involves leveraging the methacrylate group for polymerization, which leads to the formation of a covalently crosslinked three-dimensional structure. The density of these crosslinks can be systematically controlled by adjusting the concentration of 2-IEM within the polymer formulation.

A common method to achieve this is through photopolymerization. In this process, light, typically in the UV or visible spectrum, is used to activate a photoinitiator, which in turn generates free radicals. These radicals initiate the chain polymerization of the methacrylate groups introduced by 2-IEM, leading to the formation of the network. Research has shown a direct correlation between the degree of 2-IEM modification and the kinetics of network formation. For instance, an increase in the degree of 2-IEM modification leads to a higher density of reactive methacrylate groups, which results in a faster gelation time and a more densely crosslinked polymer. This control over crosslinking density is crucial as it directly influences the material's mechanical properties, swelling behavior, and thermal stability.

| Parameter | Effect of Increasing 2-IEM Concentration | Underlying Mechanism |

|---|---|---|

| Density of Reactive Methacrylate Groups | Increases | Higher molar ratio of 2-IEM introduces more polymerizable sites into the system. |

| Gelation Time | Decreases | A higher concentration of reactive groups leads to faster network formation upon initiation. |

| Crosslinking Density | Increases | More methacrylate groups are available to form covalent bonds, resulting in a tighter polymer network. |

| Mechanical Strength | Generally Increases | A more densely crosslinked network typically exhibits higher stiffness and strength. |

Polymer Modification and Functionalization using 2-IEM

The dual reactivity of 2-IEM makes it a highly effective molecule for the modification and functionalization of a wide range of polymers. Its isocyanate group can form covalent urethane (B1682113) linkages with polymers containing active hydrogen atoms (such as hydroxyl or amine groups), while its methacrylate group remains available for subsequent polymerization or other chemical reactions.

Grafting is a powerful technique to combine the properties of two different polymers, creating materials with enhanced or novel characteristics. 2-IEM is particularly useful in the "grafting to" method. In this approach, the isocyanate moiety of 2-IEM is first reacted with functional groups present on a pre-existing polymer backbone. This reaction covalently attaches the 2-IEM molecule to the main chain, introducing pendant methacrylate groups. These methacrylate groups can then act as anchor points for further modification or as sites for initiating the polymerization of a different monomer, thereby growing grafted side chains from the main backbone. The efficiency of this grafting process can be influenced by the structure of the polymer backbone; for instance, rigid helical structures can make the reactive sites more accessible for coupling, leading to high grafting densities. nih.gov

Surface-initiated polymerization (SIP) is a "grafting from" technique used to grow polymer chains directly from a substrate, creating a dense layer of end-tethered polymers known as a polymer brush. nih.gov 2-IEM can play a crucial role in the initial surface functionalization step. The isocyanate group of 2-IEM can react with hydroxyl groups commonly found on the surfaces of substrates like silica, glass, or metal oxides. This reaction forms a stable, covalently bonded monolayer on the surface, with the methacrylate groups oriented away from the substrate.

These surface-bound methacrylate groups can then participate in various controlled radical polymerization techniques, such as Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). nih.govmdpi.com In a typical SI-ATRP process, the functionalized surface is immersed in a solution containing a monomer, a catalyst system, and an initiator. The polymerization is then initiated, leading to the growth of well-defined polymer brushes from the methacrylate sites. This method allows for precise control over the thickness, density, and composition of the grafted polymer layer, enabling the tailoring of surface properties like wettability, biocompatibility, and adhesion.

2-IEM is an effective agent for the chemical surface modification of cellulose derivatives, such as cellulose nanocrystals (CNCs). nih.gov The abundant hydroxyl groups on the surface of CNCs provide reactive sites for the isocyanate moiety of 2-IEM. researchgate.net This reaction covalently grafts the 2-IEM molecule onto the CNC surface, introducing polymerizable acryloyl functional groups. nih.govresearchgate.net

The successful functionalization has been verified through various analytical techniques. Fourier transform infrared (FTIR) spectroscopy shows the appearance of characteristic peaks for the urethane linkage and the carbonyl group of the methacrylate, along with the disappearance of the isocyanate peak. acs.org X-ray photoelectron spectroscopy (XPS), solid-state 13C nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis further confirm the surface modification. acs.org Studies have achieved a degree of modification as high as 0.4, which corresponds to a 26.7% substitution of surface hydroxyl groups on the CNCs. acs.org

This modification significantly alters the properties of the cellulose derivative. The resulting modified CNCs (mCNCs) exhibit enhanced hydrophobicity and improved dispersibility in organic solvents compared to their unmodified counterparts. acs.org When these mCNCs are incorporated into a polymer matrix like poly(methyl methacrylate) (PMMA), they act as reinforcing agents. Composites containing as little as 2 wt% of the modified CNCs have shown a 104% increase in tensile strength compared to neat PMMA, highlighting the benefit of the reactive acryloyl groups added to the CNC surface. researchgate.netacs.org

| Property/Analysis | Observation | Significance | Reference |

|---|---|---|---|

| Surface Chemistry | Covalent attachment of acryloyl groups via urethane linkage. | Introduces polymerizable groups onto the CNC surface. | nih.govresearchgate.net |

| Degree of Modification | Up to 0.4 (26.7% surface hydroxyl substitution). | Quantifies the extent of the surface functionalization. | acs.org |

| Dispersibility | Enhanced hydrophobicity and dispersibility in organic solvents. | Improves compatibility with non-polar polymer matrices. | acs.org |

| Composite Tensile Strength (in PMMA) | 104% increase at 2 wt% loading of modified CNCs. | Demonstrates significant mechanical reinforcement. | researchgate.netacs.org |

| Verification Methods | FTIR, XPS, Solid-State 13C NMR, Elemental Analysis. | Confirms the chemical modification of the CNC surface. | acs.org |

Advanced Materials Design and Engineering with 2 Isocyanatoethyl Methacrylate

Composite Materials Development

2-Isocyanatoethyl methacrylate (B99206) is instrumental in developing advanced composite materials by improving the interface between reinforcing fillers and the polymer matrix. Its isocyanate group can form strong covalent bonds with materials containing active hydrogen, such as the hydroxyl groups on cellulose (B213188), while its methacrylate group can be copolymerized into a polymer backbone. varsal.comnih.gov This dual-action capability is leveraged in both nano-composites and bio-composites to achieve superior performance characteristics.

2-IEM in Polymer-Cellulose Nanocrystal Composites

Cellulose nanocrystals (CNCs) are a renewable, high-strength nanomaterial with significant potential for reinforcing polymers. acs.orgresearchgate.net However, their inherent hydrophilicity and tendency to agglomerate in non-polar polymer matrices present major challenges, limiting their effective use. nih.govacs.orgresearchgate.net Surface modification of CNCs with 2-Isocyanatoethyl methacrylate provides an effective solution to overcome these limitations. The process involves reacting the isocyanate moiety of IEM with the surface hydroxyl groups on the CNCs, thereby altering the surface chemistry of the nanocrystals. nih.govacs.org

Enhancement of Hydrophobicity and Dispersibility

The surface of unmodified cellulose nanocrystals is rich in hydroxyl (-OH) groups, making it hydrophilic and difficult to disperse in common hydrophobic polymers. nih.govacs.org By treating CNCs with 2-IEM, the isocyanate groups (–N=C=O) on IEM react with the surface –OH groups on the CNCs to form urethane (B1682113) linkages. nih.govacs.org This chemical modification effectively caps (B75204) the hydrophilic hydroxyl groups and introduces the more hydrophobic methacrylate group onto the CNC surface. nih.gov

This modification leads to a measurable increase in the hydrophobicity of the CNCs. Research has demonstrated that the water contact angle of CNCs increases significantly after modification with IEM, rising from 27° for unmodified CNCs to 62° for the modified counterparts. nih.govacs.org This reduced hydrophilicity directly translates to enhanced dispersibility in organic solvents and hydrophobic polymer matrices. nih.govresearchgate.net The resulting modified CNCs (mCNCs) can be dispersed more homogeneously, which is a critical factor for achieving effective reinforcement in the final composite material. nih.gov

Interactive Table: Effect of IEM Modification on CNC Hydrophobicity

| Material | Water Contact Angle (°) | Outcome |

|---|---|---|

| Unmodified CNCs (umCNCs) | 27° nih.govacs.org | Hydrophilic |

Improvement of Mechanical Properties (e.g., Tensile Strength)

The improved dispersion and strong interfacial adhesion facilitated by 2-IEM modification lead to a dramatic enhancement of the mechanical properties of CNC-polymer composites. The covalent bonds formed between the mCNCs and the polymer matrix ensure efficient stress transfer from the polymer to the high-strength nanocrystal reinforcement. nih.gov

In studies involving poly(methyl methacrylate) (PMMA) composites, the inclusion of 2-IEM modified CNCs has shown remarkable results. A composite containing just 2 wt% of mCNCs exhibited a tensile strength of 58.6 MPa, which is a 104% increase compared to the 28.7 MPa tensile strength of the neat PMMA polymer. nih.govresearchgate.netacs.org In stark contrast, composites made with the same amount of unmodified CNCs were often too brittle to be mechanically tested, highlighting the critical role of the IEM-mediated surface modification in achieving a well-dispersed and strongly bonded composite structure. nih.govacs.org

Interactive Table: Tensile Strength of PMMA Composites

| Material | CNC Loading (wt%) | Tensile Strength (MPa) | Improvement vs. Neat PMMA |

|---|---|---|---|

| Neat Poly(methyl methacrylate) (PMMA) | 0% | 28.7 nih.govacs.org | - |

| PMMA with IEM-Modified CNCs (mCNC/PMMA) | 2% | 58.6 nih.govacs.org | +104% |

2-IEM in Natural Filler/Synthetic Polymer Bio-composites

A significant challenge in the production of bio-composites is the poor compatibility between hydrophilic natural fillers (such as wood flour or plant fibers) and hydrophobic synthetic polymers like polypropylene (B1209903) (PP). mdpi.comnih.gov This incompatibility leads to weak interfacial adhesion, which compromises the mechanical properties and durability of the material. nih.gov Using 2-IEM as a compatibilizer or coupling agent can effectively bridge this interface. mdpi.com

Enhancing Filler-Polymer Adhesion via Chemical Crosslinking

To improve adhesion, 2-IEM can be grafted onto the synthetic polymer backbone, for instance, creating IEM-grafted polypropylene (PP-g-IEM). mdpi.com During the melt-mixing phase of composite fabrication, the isocyanate groups on the modified polymer chains react with the abundant hydroxyl groups present on the surface of the natural filler, such as date palm powder (DPP). mdpi.comnih.gov

This reaction forms strong, covalent urethane bonds at the interface between the filler and the polymer matrix. mdpi.com This chemical crosslinking creates a robust connection that is far superior to the weak physical interactions in uncompatibilized composites. mdpi.comnih.gov The successful formation of these linkages, confirmed through techniques like Fourier Transform Infrared Spectroscopy (FTIR), results in significantly enhanced filler-polymer adhesion and a more cohesive composite material. mdpi.comnih.gov Scanning electron microscopy has visually confirmed the improved adhesion and reduced gaps at the fiber-matrix interface in these composites. mdpi.comnih.gov

Impact on Mechanical Properties and Water Uptake

For example, a bio-composite made from treated date palm powder and IEM-functionalized polypropylene (DPP-T/PP-g-IEM) demonstrated superior mechanical properties compared to its unfunctionalized counterparts. mdpi.comnih.gov The tensile strength of this composite was 2% and 12% greater than the neat polymer at filler loadings of 10% and 20%, respectively. mdpi.com Furthermore, the use of IEM as a compatibilizer helps to reduce the water uptake of the manufactured bio-composites. mdpi.comnih.gov By creating a stronger, more integrated interface, there are fewer voids and pathways for water to penetrate, which increases the material's durability, especially in humid conditions.

Interactive Table: Mechanical Performance of IEM-Compatibilized Bio-composite

| Material | Filler Loading | Tensile Strength vs. Neat Polymer | Key Benefit |

|---|---|---|---|

| DPP-T/PP-g-IEM | 10% | +2% mdpi.com | Improved Mechanical Strength |

Nanocomposite Films with Quantum Dots

The integration of quantum dots (QDs) into polymer matrices to create functional nanocomposite films is significantly enhanced by the use of this compound (IEM). IEM acts as a crucial bifunctional linker, enabling the covalent bonding of QDs to the polymer backbone. This approach effectively prevents the aggregation of nanoparticles during polymerization, which is a common issue that can lead to optical scattering and reduced transparency in the final composite. acs.org

A key strategy involves the surface modification of QDs. For instance, mercaptoethanol (ME)-capped zinc sulfide (B99878) (ZnS) quantum dots can be chemically grafted with IEM. The isocyanate group of IEM reacts with the hydroxyl groups on the surface of the ME-capped QDs. This leaves the polymerizable methacrylate group of IEM exposed on the QD surface. acs.org These functionalized QDs can then be copolymerized with a monomer like methyl methacrylate (MMA) through bulk thermo-curing. This method has successfully produced transparent nanocomposite films with an exceptionally high loading of ZnS nanoparticles, reaching up to 41 wt%. acs.org

Similarly, this technique has been applied to other types of QDs and polymer systems. Acrylate-terminated Cadmium Zinc Selenide Sulfide/Zinc Sulfide (CdZnSeS/ZnS) QDs have been prepared using IEM for subsequent bonding with a siloxane matrix via hydrosilylation. researchgate.net The covalent linkage between the QDs and the matrix resulted in films with markedly improved stability against degradation from oxygen and moisture. researchgate.net In another example, IEM was grafted onto Cadmium Sulfide (CdS) QDs to prevent microphase separation when incorporated into a poly(methyl methacrylate) (PMMA) matrix, which also helps to improve the refractive index of the nanocomposite. mdpi.com

The primary advantage of using IEM is the creation of pendant QDs covalently attached to the polymer chains, ensuring uniform dispersion and enhancing the optical and physical properties of the resulting films. acs.org

Table 1: IEM in Quantum Dot Nanocomposite Film Fabrication

| Quantum Dot (QD) Type | Polymer Matrix | Role of IEM | Key Research Finding |

|---|---|---|---|

| Zinc Sulfide (ZnS) | Poly(methyl methacrylate) (PMMA) | Surface functionalization of QDs for copolymerization. acs.org | Achieved transparent films with high QD loading (up to 41 wt%). acs.org |

| CdZnSeS/ZnS | Siloxane | Functionalization of QDs with acrylate (B77674) groups for bonding to the matrix. researchgate.net | Improved stability against oxygen and moisture. researchgate.net |

Hydrogel Systems Utilizing this compound

Synthesis of Reactive Hydrogels and Cryogels

This compound is a valuable monomer for synthesizing reactive hydrogels and cryogels that can be easily functionalized. These materials are prepared with pendant isocyanate groups that serve as "chemical handles" for the subsequent attachment of various molecules.

A common method for creating these reactive hydrogels involves the photopolymerization of IEM with a hydrophilic comonomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMEMA), in the presence of a crosslinker like pentaerythritol (B129877) tetraacrylate (PETA). yok.gov.tr This process yields a hydrogel network embedded with reactive isocyanate groups that can readily undergo "click" reactions with amine- and thiol-containing molecules for facile biofunctionalization. yok.gov.trresearchgate.net

Cryogels, which are macroporous gels formed in a frozen state, can also be synthesized using IEM. In a typical cryogel fabrication, the precursor solution containing IEM, PEGMEMA, a crosslinker (e.g., poly(ethylene glycol) diacrylate, PEGDA), and a photoinitiator is prepared in an organic solvent like 1,4-dioxane (B91453) due to the instability of the isocyanate group in water. nih.gov The solution is first frozen and then irradiated with UV light to initiate polymerization. nih.gov This technique creates a highly porous and interconnected structure. The resulting cryogels and hydrogels can be characterized using methods such as Fourier Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM). yok.gov.trnih.gov

Table 2: Comparison of IEM-based Reactive Hydrogel and Cryogel Synthesis

| Feature | Reactive Hydrogel | Reactive Cryogel |

|---|---|---|

| Comonomers | IEM, PEGMEMA yok.gov.tr | IEM, PEGMEMA nih.gov |

| Crosslinker | Pentaerythritol tetraacrylate (PETA) yok.gov.tr | Poly(ethylene glycol) diacrylate (PEGDA) nih.gov |

| Polymerization | Photopolymerization yok.gov.tr | Photopolymerization in a frozen state nih.gov |

| Solvent | Not specified, often aqueous compatible | 1,4-dioxane (organic solvent) nih.gov |

| Key Feature | Facile functionalization with amine/thiol molecules. yok.gov.tr | Highly porous, interconnected structure. nih.gov |

Functionalization of Natural Polymers for Hydrogel Formation (e.g., Gelatin, Starch, Silk Fibroin, Sericin)